![molecular formula C17H13NO6S B1611322 3-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]benzoic acid CAS No. 5855-83-4](/img/structure/B1611322.png)
3-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]benzoic acid is an organic compound characterized by the presence of a hydroxy group, a sulfonaphthalenylamino group, and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]benzoic acid typically involves the following steps:
Nitration: The initial step involves the nitration of naphthalene to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin and hydrochloric acid.
Sulfonation: The amino-naphthalene undergoes sulfonation to introduce a sulfonic acid group.
Coupling Reaction: The sulfonated amino-naphthalene is then coupled with 3-hydroxybenzoic acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The sulfonic acid group can be reduced to a sulfonamide under specific conditions.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Tin and hydrochloric acid for nitro reduction; lithium aluminum hydride for sulfonic acid reduction.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of N-acyl or N-alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 3-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]benzoic acid involves its interaction with specific molecular targets. The hydroxy and sulfonaphthalenylamino groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, contributing to its antioxidant properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]benzoic acid derivatives: Compounds with similar structures but different substituents.
Naphthalene derivatives: Compounds with similar naphthalene moieties.
Benzoic acid derivatives: Compounds with similar benzoic acid moieties.
Uniqueness
This compound is unique due to the combination of its hydroxy, sulfonaphthalenylamino, and benzoic acid groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler compounds.
Eigenschaften
CAS-Nummer |
5855-83-4 |
---|---|
Molekularformel |
C17H13NO6S |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
3-[(5-hydroxy-7-sulfonaphthalen-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C17H13NO6S/c19-16-9-14(25(22,23)24)8-11-7-13(4-5-15(11)16)18-12-3-1-2-10(6-12)17(20)21/h1-9,18-19H,(H,20,21)(H,22,23,24) |
InChI-Schlüssel |
XZZXSKLLOHOYFK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.